1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group and a 4-methoxyphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoyl chloride.
Acylation: The 2-chloro-5-nitrobenzoyl chloride is then reacted with piperazine to form 1-(2-chloro-5-nitrobenzoyl)piperazine.
Substitution: Finally, the 1-(2-chloro-5-nitrobenzoyl)piperazine is reacted with 4-methoxyphenyl chloride to introduce the 4-methoxyphenyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, sulfuric acid
Major Products Formed
Reduction: 1-(2-chloro-5-aminobenzoyl)-4-(4-methoxyphenyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: 1-(2-chloro-5-nitrobenzoyl)-4-(4-hydroxyphenyl)piperazine or 1-(2-chloro-5-nitrobenzoyl)-4-(4-formylphenyl)piperazine
Scientific Research Applications
1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its interactions with cellular targets.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of piperazine derivatives and their potential as drug candidates.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and the methoxyphenyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-5-nitrobenzoyl)piperazine
- 1-(4-methoxyphenyl)piperazine
- 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine
Comparison
1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the 2-chloro-5-nitrobenzoyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to 1-(2-chloro-5-nitrobenzoyl)piperazine, the additional methoxyphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Compared to 1-(4-methoxyphenyl)piperazine, the nitrobenzoyl group introduces additional reactivity and potential for bioreduction, leading to unique biological effects.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c1-26-15-5-2-13(3-6-15)20-8-10-21(11-9-20)18(23)16-12-14(22(24)25)4-7-17(16)19/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBAVSOHRRXFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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